molecular formula C18H21NO2 B5063540 1-(9H-carbazol-9-yl)-3-isopropoxy-2-propanol

1-(9H-carbazol-9-yl)-3-isopropoxy-2-propanol

Cat. No.: B5063540
M. Wt: 283.4 g/mol
InChI Key: DXCNXVNTVMLLRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

One common synthetic route includes the following steps :

    N-alkylation: Carbazole is reacted with an alkyl halide in the presence of a base to form N-alkyl carbazole.

    Hydroxylation: The N-alkyl carbazole is then hydroxylated to introduce the hydroxyl group at the desired position.

    Etherification: The hydroxyl group is subsequently converted to an isopropoxy group through an etherification reaction using isopropyl alcohol and an acid catalyst.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .

Mechanism of Action

The mechanism of action of 1-(9H-carbazol-9-yl)-3-isopropoxy-2-propanol involves its interaction with molecular targets and pathways related to its photochemical and electronic properties. The compound’s ability to transport holes and its stability under various conditions make it effective in optoelectronic applications . In biological systems, its mechanism of action may involve the inhibition of specific enzymes or the disruption of cellular processes .

Properties

IUPAC Name

1-carbazol-9-yl-3-propan-2-yloxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-13(2)21-12-14(20)11-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,13-14,20H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCNXVNTVMLLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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